

Ethyl 2-(4-nitrophenoxy)acetate safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-(4-nitrophenoxy)acetate**

Cat. No.: **B098395**

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **Ethyl 2-(4-nitrophenoxy)acetate**

Introduction

Ethyl 2-(4-nitrophenoxy)acetate is a nitroaromatic ester of interest to researchers and scientists in the field of drug development and organic synthesis. As with many nitroaromatic compounds, this substance requires careful handling due to its potential health and safety hazards.^[1] The presence of the nitro group and the ester functionality dictates its reactivity and toxicological profile. This guide provides a comprehensive overview of the safety and handling procedures for **Ethyl 2-(4-nitrophenoxy)acetate**, drawing upon data from structurally similar compounds and established best practices for handling this chemical class. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for **Ethyl 2-(4-nitrophenoxy)acetate**, the information presented herein is a synthesis of data from analogous compounds and general safety guidelines for nitroaromatic substances.

Section 1: Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the available data for **Ethyl 2-(4-nitrophenoxy)acetate** and a closely related analog, Ethyl 2-(4-nitrophenyl)acetate.

Property	Ethyl 2-(4-nitrophenoxy)acetate	Ethyl 2-(4-nitrophenyl)acetate (Analog)	Source(s)
CAS Number	19076-89-2	5445-26-1	[2] [3]
Molecular Formula	C10H11NO5	C10H11NO4	[4] [5]
Molecular Weight	225.20 g/mol	209.20 g/mol	[3] [5]
Appearance	Solid	Not specified	
Melting Point	78-80°C	Not specified	
Flash Point	158.7°C	Not specified	[2]
Solubility	Insoluble in water	Not specified	[6]

Section 2: Hazard Identification and Risk Assessment

As a member of the nitroaromatic compound family, **Ethyl 2-(4-nitrophenoxy)acetate** should be handled as a potentially hazardous substance.[\[1\]](#) The primary hazards are associated with its potential toxicity and reactivity.

Health Hazards

Based on data from analogous compounds like 4-Nitrophenyl acetate, the following health hazards should be anticipated:

- Acute Toxicity: Harmful if swallowed.[\[7\]](#) Ingestion may lead to adverse health effects.
- Skin and Eye Irritation: The compound is likely to be an irritant to the skin and eyes.[\[8\]](#) Some related compounds are known to cause serious eye irritation.[\[9\]](#)
- Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[\[10\]](#)
- Systemic Effects: Aromatic nitro compounds can potentially cause systemic effects such as methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin).[\[8\]](#)

Physical Hazards

- Reactivity: Nitroaromatic compounds can be reactive and may be incompatible with strong oxidizing agents and strong bases.[\[8\]](#)
- Combustibility: While not highly flammable, it is combustible and will burn if exposed to a source of ignition.[\[6\]](#)

Section 3: Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize the risk of exposure and accidents.

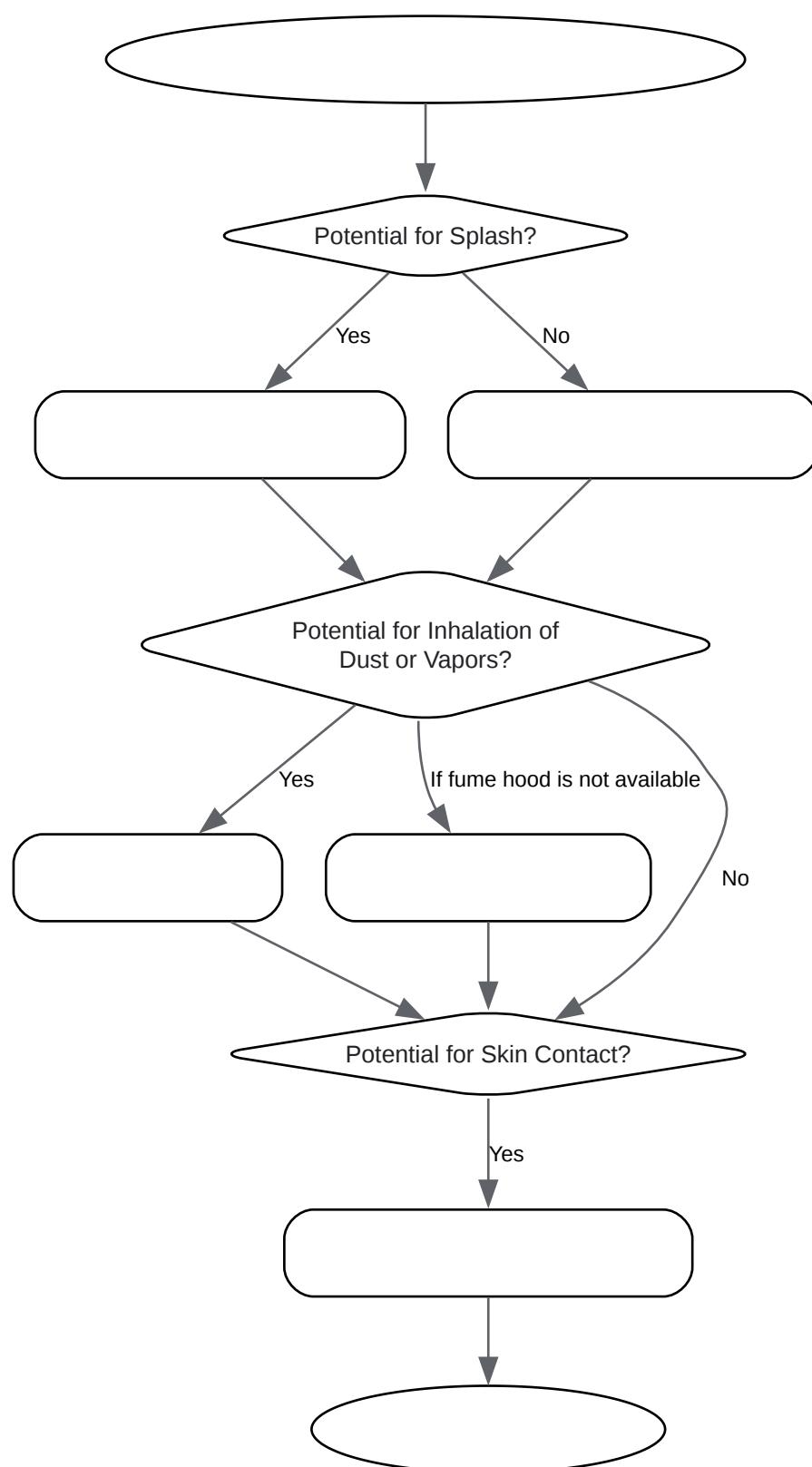
Engineering Controls

- Ventilation: All work with **Ethyl 2-(4-nitrophenoxy)acetate** should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[\[11\]](#) This is crucial to minimize the inhalation of any dust or vapors.

Personal Hygiene

- Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
- Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
- No Eating or Drinking: Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Storage


- Container: Store in a tightly sealed, properly labeled container.
- Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[9\]](#)[\[12\]](#)
- Segregation: Store halogenated organic waste, such as 1,3-Dibromo-5-nitrobenzene, separately from other waste streams, especially from incompatible materials like strong oxidizing agents.[\[7\]](#)

Section 4: Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following recommendations are based on general guidelines for handling hazardous organic chemicals.

[8]

- Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[11][13]
- Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[7] Gloves should be inspected for any signs of degradation before use.
- Body Protection: A flame-resistant lab coat should be worn to protect the skin.[11]
- Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a certified respirator should be used.[11]

[Click to download full resolution via product page](#)

Caption: PPE Selection Workflow for **Ethyl 2-(4-nitrophenoxy)acetate**.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[\[14\]](#) Remove contaminated clothing.
- Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[\[14\]](#) Seek immediate medical attention.
- Inhalation: Move the individual to fresh air immediately.[\[11\]](#) If breathing is difficult, provide oxygen.
- Ingestion: Do NOT induce vomiting.[\[11\]](#) Rinse the mouth with water and seek immediate medical attention.

Spill Management

- Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[\[7\]](#)
- Containment: Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[\[7\]](#) Do not use combustible materials like paper towels.
- Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[\[7\]](#)
- Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough wash with soap and water.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS#:19076-89-2 | Acetic acid,2-(4-nitrophenoxy)-, ethyl ester | Chemsoc [chemsoc.com]
- 3. CAS 19076-89-2 | Ethyl 2-(4-nitrophenoxy)acetate - Synblock [synblock.com]
- 4. Ethyl 2-(4-nitrophenoxy)acetate | C10H11NO5 | CID 308938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-nitrophenylacetate | C10H11NO4 | CID 79517 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 6. [pubs.acs.org](#) [pubs.acs.org]
- 7. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 8. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 9. [assets.thermofisher.com](#) [assets.thermofisher.com]
- 10. [aksci.com](#) [aksci.com]
- 11. [pdf.benchchem.com](#) [pdf.benchchem.com]
- 12. [fishersci.com](#) [fishersci.com]
- 13. [hsa.ie](#) [hsa.ie]
- 14. [biosynth.com](#) [biosynth.com]
- To cite this document: BenchChem. [Ethyl 2-(4-nitrophenoxy)acetate safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b098395#ethyl-2-4-nitrophenoxy-acetate-safety-and-handling\]](https://www.benchchem.com/product/b098395#ethyl-2-4-nitrophenoxy-acetate-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com